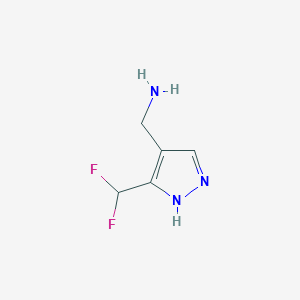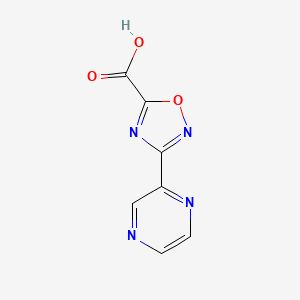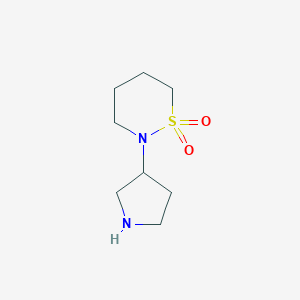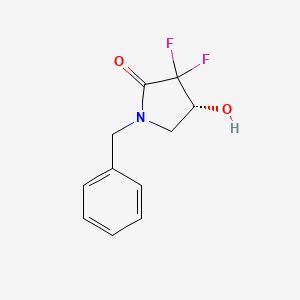
(R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl, difluoro, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides under basic conditions.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzyl and difluoro groups can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, diethylaminosulfur trifluoride (DAST)
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is investigated for its potential therapeutic properties. Its structural features suggest it may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- (S)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
Uniqueness
®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C11H11F2NO2 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(4R)-1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)9(15)7-14(10(11)16)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2/t9-/m1/s1 |
InChI Key |
XILQCTHDPQEMRF-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](C(C(=O)N1CC2=CC=CC=C2)(F)F)O |
Canonical SMILES |
C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
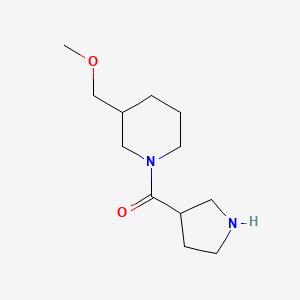
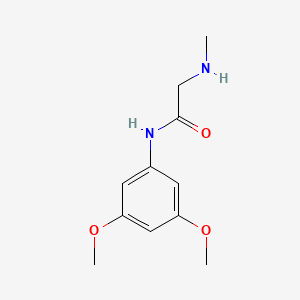
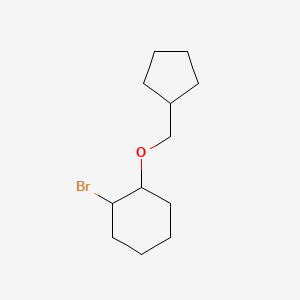
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)

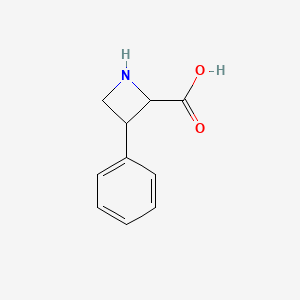
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
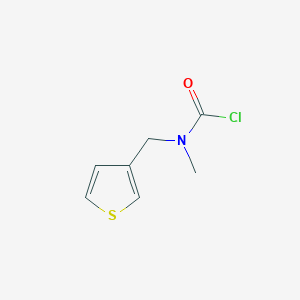
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)

